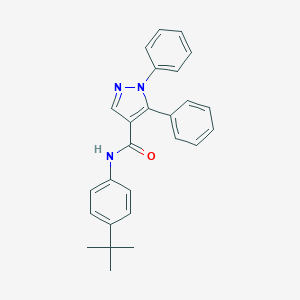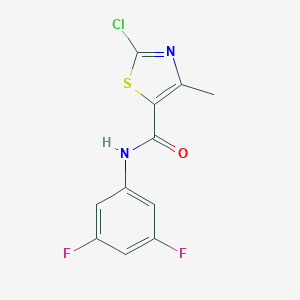
N-(2,3-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DIM-C-pPhOCH3, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the isoxazole family and has been found to possess anticancer, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of DIM-C-pPhOCH3 involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell proliferation. The inhibition of this pathway by DIM-C-pPhOCH3 leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, DIM-C-pPhOCH3 has been found to possess neuroprotective effects. The compound has been shown to protect against oxidative stress-induced neuronal damage and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DIM-C-pPhOCH3 in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on DIM-C-pPhOCH3. One area of interest is the development of novel analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of DIM-C-pPhOCH3 in humans.
Méthodes De Synthèse
The synthesis of DIM-C-pPhOCH3 involves the reaction of 2,3-dimethylphenyl hydrazine and 5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent. The reaction yields the desired compound, which is then purified using column chromatography. The purity of the compound is determined using nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DIM-C-pPhOCH3 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. It has been shown to be effective against a range of cancer types, including breast, prostate, and colon cancer. Additionally, DIM-C-pPhOCH3 has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-(2,3-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-4-6-12(9(8)2)15-13(16)11-7-14-17-10(11)3/h4-7H,1-3H3,(H,15,16) |
Clé InChI |
NSPRJHSAWRIKRT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)




